molecular formula C21H23N5O4S B2822801 N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 1396872-99-3

N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide

Cat. No.: B2822801
CAS No.: 1396872-99-3
M. Wt: 441.51
InChI Key: OSDMGABUEHNUJI-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide is a complex organic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including a sulfonamide, piperazine, and pyrazolo[1,5-a]pyridine, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pyrazolo[1,5-a]pyridine core is known to interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide is unique due to its specific combination of functional groups and the pyrazolo[1,5-a]pyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Biological Activity

N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₄H₁₉N₅O₃S
Molecular Weight 337.40 g/mol
CAS Number 1396872-99-3

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Notably, it has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are critical for numerous physiological processes including acid-base balance and fluid secretion.

Inhibition of Carbonic Anhydrases

Research indicates that pyrazolo[1,5-a]pyridine sulfonamides, including this compound, demonstrate potent inhibitory activity against several isoforms of carbonic anhydrases (CAs). The inhibition was assessed using a stopped-flow CO₂ hydrase assay against human isoforms hCA I and hCA II, as well as transmembrane isoforms hCA IX and hCA XII. Notably, some derivatives showed enhanced potency compared to established inhibitors like acetazolamide (AAZ) .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • MCF-7 and MDA-MB-231 Cell Lines : Compounds derived from similar structures exhibited IC₅₀ values ranging from 0.87 to 12.91 μM in MCF-7 cells and 1.75 to 9.46 μM in MDA-MB-231 cells, demonstrating superior growth inhibition compared to the standard drug 5-Fluorouracil .

Enzyme Inhibition Studies

The compound's effectiveness as an enzyme inhibitor has been documented in various studies:

  • Carbonic Anhydrases : It selectively inhibited certain CA isoforms with IC₅₀ values indicating strong binding affinity. For example, compound 1f showed better activity against hCA I than AAZ .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antitumor Activity : A study demonstrated that modifications in the structure of pyrazolo[1,5-a]pyridine derivatives led to enhanced antitumor activity against breast cancer cell lines .
  • Mechanistic Insights : Computational studies provided insights into the binding modes of these compounds within the active sites of target enzymes, revealing structural features that contribute to their inhibitory efficacy .
  • Therapeutic Applications : Ongoing research is investigating the potential of these compounds in treating conditions associated with dysregulated CA activity, such as glaucoma and certain cancers .

Properties

IUPAC Name

N,N-dimethyl-4-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-23(2)31(29,30)17-8-6-16(7-9-17)20(27)24-11-13-25(14-12-24)21(28)18-15-22-26-10-4-3-5-19(18)26/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDMGABUEHNUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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